Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

Catalog No.
S13980654
CAS No.
M.F
C11H14Br2N2O2
M. Wt
366.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]aceta...

Product Name

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

IUPAC Name

tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate

Molecular Formula

C11H14Br2N2O2

Molecular Weight

366.05 g/mol

InChI

InChI=1S/C11H14Br2N2O2/c1-11(2,3)17-9(16)6-14-8-5-4-7(12)10(13)15-8/h4-5H,6H2,1-3H3,(H,14,15)

InChI Key

KIHODIUXJBOBJM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CNC1=NC(=C(C=C1)Br)Br

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate is an organic compound characterized by the presence of a tert-butyl ester group, a dibromopyridine moiety, and an aminoacetate structure. Its molecular formula is C13H15Br2N1O2C_{13}H_{15}Br_2N_1O_2, and it has a molecular weight of approximately 364.07 g/mol. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its unique structural features that may enhance biological activity and reactivity.

Typical of amino acids and esters. Key reactions include:

  • Esterification: Reaction with alcohols to form esters.
  • Amine Reactions: The amino group can engage in nucleophilic substitutions or acylation reactions.
  • Halogenation: The presence of bromine atoms allows for further halogenation under specific conditions.
  • Reduction: The dibromopyridine component can undergo reduction to yield various derivatives.

These reactions make tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate a versatile intermediate in organic synthesis.

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate exhibits potential biological activities due to the presence of the dibromopyridine ring, which is known for its pharmacological properties. Compounds containing pyridine derivatives often show:

  • Antimicrobial Activity: Exhibiting effectiveness against various bacterial strains.
  • Antitumor Activity: Some studies suggest that dibromopyridine derivatives can inhibit tumor cell proliferation.
  • Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways.

Further biological assays are required to fully elucidate its pharmacological profile.

The synthesis of tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate typically involves several steps:

  • Synthesis of 5,6-Dibromopyridine: This can be achieved through bromination of pyridine derivatives.
  • Formation of Aminoacetate: Reaction of an appropriate amino acid derivative with tert-butyl acetate.
  • Coupling Reaction: The dibromopyridine is coupled with the aminoacetate using coupling agents like EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide).

This multi-step synthesis allows for the generation of the target compound with high specificity.

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate has several applications across different fields:

  • Medicinal Chemistry: As a potential lead compound for drug development targeting various diseases.
  • Organic Synthesis: Used as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in developing new materials with specific properties due to its unique structure.

Interaction studies are essential for understanding how tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate interacts with biological targets. Preliminary studies may include:

  • Binding Affinity Studies: Assessing how well the compound binds to specific receptors or enzymes.
  • Cell Line Studies: Evaluating the cytotoxicity and efficacy against cancer cell lines.
  • Mechanistic Studies: Investigating the biochemical pathways affected by this compound.

These studies provide insights into its potential therapeutic uses and safety profile.

Similar Compounds

Several compounds share structural similarities with tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate, allowing for comparative analysis:

Compound NameStructural FeaturesUnique Aspects
Tert-butyl 2-(4-bromoaniline)acetateContains a bromo substituent but lacks dibromopyridineSimpler structure
Tert-butyl 4-(5-bromo-pyridin-2-yloxy)butanoateContains a pyridine but not dibrominatedDifferent side chain
Tert-butyl 2-(pyridin-3-amino)acetateAmino group on a pyridine without brominationLacks halogen substituents

Uniqueness

Tert-butyl 2-[(5,6-dibromopyridin-2-yl)amino]acetate stands out due to its combination of both bromine atoms on the pyridine ring and the tert-butyl ester functionality. This unique combination may impart distinct chemical reactivity and biological properties, making it a valuable candidate for further research in medicinal chemistry and organic synthesis.

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

365.94015 g/mol

Monoisotopic Mass

363.94220 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

Explore Compound Types